

### What is the chemical structure of Scillarenin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Scillarenin	
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## Scillarenin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Scillarenin** is a naturally occurring bufadienolide, a class of steroid lactones known for their potent cardiotonic effects. As a key aglycone component of cardiac glycosides found in plants of the Drimia genus, **Scillarenin** has been a subject of significant phytochemical and pharmacological interest. Its mechanism of action involves the specific inhibition of the Na+/K+-ATPase, a critical enzyme for maintaining cellular ion homeostasis. This inhibition leads to a cascade of events culminating in increased myocardial contractility. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies pertaining to **Scillarenin**.

## **Chemical Identity and Structure**

**Scillarenin** is a polycyclic steroid derivative characterized by a C24 backbone and a six-membered lactone ring (a  $\delta$ -lactone) attached at the C-17 position. The steroid nucleus features hydroxyl groups at the C-3 and C-14 positions.

DOT Script for Chemical Structure of Scillarenin

Caption: 2D chemical structure of Scillarenin.

### Physicochemical and Pharmacokinetic Data



A summary of the key physicochemical properties of **Scillarenin** is provided in the table below. These properties are crucial for understanding its solubility, stability, and behavior in biological systems.

Property	Value	Reference(s)
IUPAC Name	5- [(3S,8R,9S,10R,13R,14S,17R) -3,14-dihydroxy-10,13- dimethyl- 1,2,3,6,7,8,9,11,12,15,16,17- dodecahydrocyclopenta[a]phe nanthren-17-yl]pyran-2-one	[1]
CAS Number	465-22-5	[2]
Molecular Formula	C24H32O4	[2]
Molecular Weight	384.51 g/mol	[2]
Melting Point	232-238 °C	[2]
Boiling Point	572.6 °C at 760 mmHg (Predicted)	[2]
Density	1.24 g/cm³ (Predicted)	[2]
Solubility	Slightly soluble in Pyridine	[2]
Canonical SMILES	C[C@]12CCINVALID-LINK O	[3][4]
InChI Key	OVUOVMIMOCJILI- KFZANIOBSA-N	[4]
Classification	Bufadienolide, Cardiac Glycoside, Steroid	
Natural Sources	Drimia maritima (Sea Onion), Drimia hesperia	

# **Mechanism of Action and Signaling Pathway**







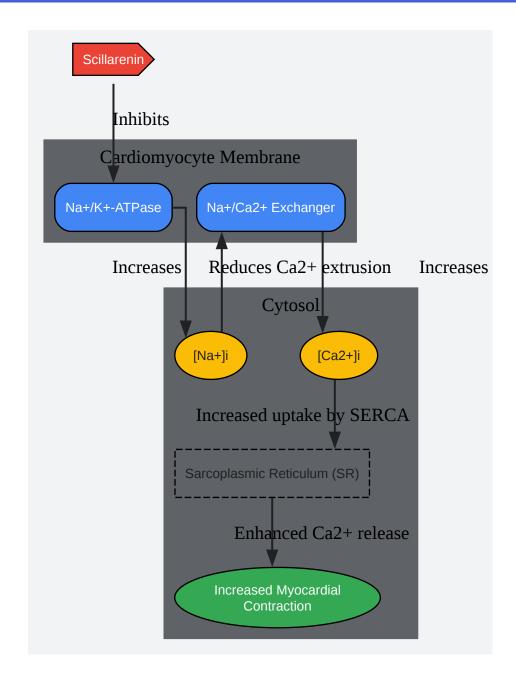
The primary pharmacological target of **Scillarenin**, like other cardiac glycosides, is the Na+/K+-ATPase pump located in the plasma membrane of cardiomyocytes.[5] Inhibition of this pump disrupts the sodium and potassium ion gradients across the cell membrane, leading to a cascade of intracellular signaling events that ultimately enhance cardiac contractility.

The binding of **Scillarenin** to the Na+/K+-ATPase leads to an increase in the intracellular sodium concentration.[6][7] This elevation in intracellular sodium alters the electrochemical gradient that drives the sodium-calcium exchanger (NCX), causing a reduction in calcium extrusion from the cell and an increase in intracellular calcium concentration.[6][7] The elevated cytosolic calcium is then taken up by the sarcoplasmic reticulum (SR) via the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).[6] This results in a greater calcium load within the SR, which, upon subsequent action potentials, leads to a more significant release of calcium and, consequently, a more forceful contraction of the heart muscle.[6]

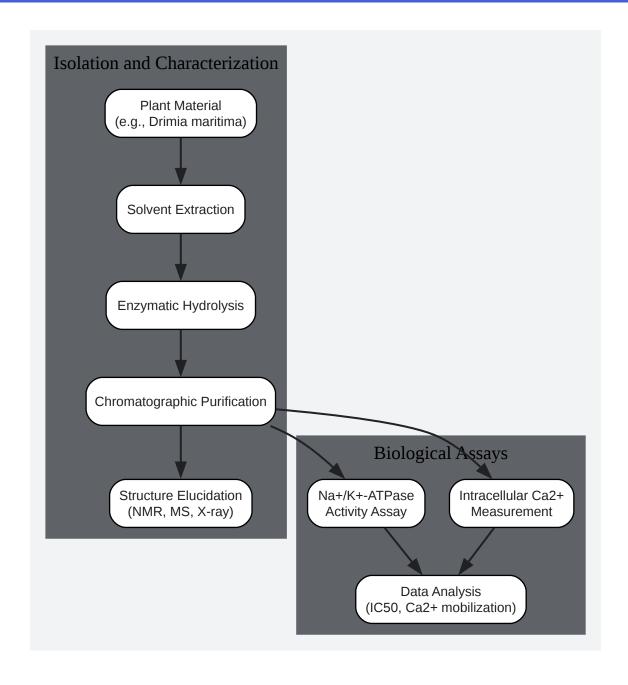
Beyond its ion transport-inhibiting function, the Na+/K+-ATPase also acts as a signaling scaffold.[5] The binding of cardiac glycosides can trigger signaling pathways independent of changes in ion concentrations, involving the activation of Src kinase and the transactivation of the epidermal growth factor receptor (EGFR), leading to the activation of the MAPK pathway.[5]

DOT Script for **Scillarenin** Signaling Pathway









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- To cite this document: BenchChem. [What is the chemical structure of Scillarenin].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127669#what-is-the-chemical-structure-of-scillarenin]

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